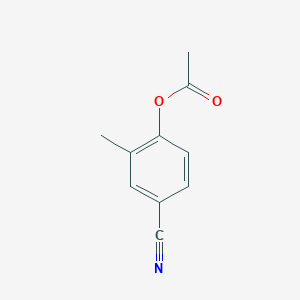

4-Cyano-2-methylphenyl acetate

Description

4-Cyano-2-methylphenyl acetate is an organic compound characterized by a phenyl ring substituted with a cyano (-CN) group at the 4-position, a methyl (-CH₃) group at the 2-position, and an acetate (-OAc) ester moiety. It is synthesized via a condensation reaction between 4-hydrazinyl-3-methylbenzonitrile and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol under reflux conditions, yielding a brown oil with a molecular weight of approximately 323 g/mol (MH⁺ ion observed via mass spectrometry) . Its structure combines electron-withdrawing (cyano) and electron-donating (methyl) groups, influencing its reactivity and interactions in chemical reactions.

Properties

CAS No. |

103264-03-5 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(4-cyano-2-methylphenyl) acetate |

InChI |

InChI=1S/C10H9NO2/c1-7-5-9(6-11)3-4-10(7)13-8(2)12/h3-5H,1-2H3 |

InChI Key |

UZTYCLNVOHUCSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

- Electron-Withdrawing Groups: The cyano group in this compound enhances electrophilicity at the ester carbonyl compared to the chloro substituent in (4-chloro-2-methylphenyl) acetate, making it more reactive in nucleophilic acyl substitutions .

- Physical State: Unlike the crystalline solid methyl 2-phenylacetoacetate , this compound exists as a brown oil, likely due to increased molecular flexibility and reduced symmetry from the cyano and methyl groups .

- Applications: While vinyl acetate is a bulk monomer for polymers , this compound is specialized for synthesizing trifluoromethylpyrazole derivatives, highlighting its niche role in medicinal chemistry .

Physico-Chemical Properties

- Solubility: The polar cyano group likely improves solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the less polar (4-chloro-2-methylphenyl) acetate.

- Stability: The electron-withdrawing cyano group may accelerate ester hydrolysis under basic conditions relative to methyl or chloro analogs.

Q & A

Q. What ethical considerations arise when using this compound in biomedical research?

- Methodology :

- Regulatory Compliance : Adhere to NIH guidelines for in vitro studies; avoid human/animal exposure unless approved by institutional ethics boards.

- Data Transparency : Publish negative results (e.g., lack of efficacy) to prevent publication bias. Disclose potential conflicts of interest in funding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.